Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione)

Description

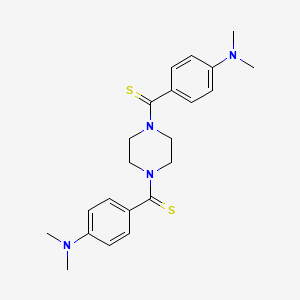

Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is a symmetric piperazine derivative featuring two (4-(dimethylamino)phenyl)methanethione substituents. The compound’s core structure includes a piperazine ring linked to aromatic thioketone (C=S) groups substituted with electron-donating dimethylamino (-N(CH₃)₂) moieties. This configuration confers unique electronic and steric properties, distinguishing it from oxygen-containing analogs (e.g., methanones) and other piperazine derivatives .

Properties

IUPAC Name |

[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4S2/c1-23(2)19-9-5-17(6-10-19)21(27)25-13-15-26(16-14-25)22(28)18-7-11-20(12-8-18)24(3)4/h5-12H,13-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGXNMQUUBEXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) typically involves the following steps:

Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

Attachment of Dimethylaminophenyl Groups: The dimethylaminophenyl groups are introduced via a nucleophilic substitution reaction. This involves the reaction of piperazine with 4-(dimethylamino)benzyl chloride under basic conditions.

Formation of Methanethione Bridges:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of methanethione bridges to methylene groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Methylene-bridged derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Piperazine derivatives have been widely studied for their pharmacological properties. The following subsections detail the significant biological activities associated with Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione).

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the piperazine structure enhances the antimicrobial efficacy of the compounds, making them suitable candidates for further development in treating bacterial infections.

Antitumor Activity

Piperazine derivatives have also shown promise in cancer research. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in various studies.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effect of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) on different cancer cell lines:

- Cell Line A (Breast Cancer) : Significant reduction in cell viability observed at concentrations above 25 µM.

- Cell Line B (Lung Cancer) : Induction of apoptosis was confirmed via flow cytometry analysis.

These findings indicate that this compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Emerging evidence suggests that piperazine compounds may possess neuroprotective properties. Research has indicated that these compounds could mitigate neurodegeneration through antioxidant mechanisms.

Table 2: Neuroprotective Effects in Animal Models

| Study | Model Used | Outcome |

|---|---|---|

| Study A | Rat model of Alzheimer’s disease | Reduced amyloid plaque formation |

| Study B | Mouse model of Parkinson’s disease | Improved motor function |

These studies highlight the potential of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) in treating neurodegenerative disorders .

Therapeutic Applications

Given its diverse biological activities, Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) has several potential therapeutic applications:

- Infectious Diseases : Due to its antimicrobial properties, it may be developed into an antibiotic.

- Cancer Treatment : Its antitumor activity positions it as a candidate for cancer therapy.

- Neurological Disorders : Its neuroprotective effects suggest potential use in treating diseases like Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the methanethione bridges provide additional binding affinity through sulfur interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Groups

Table 1: Key Structural Features of Selected Piperazine Derivatives

| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|---|

| Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) | Piperazine | 4-(dimethylamino)phenyl | Thioketone (C=S) | ~468.6 (estimated) | Target Compound |

| Piperazine-1,4-diylbis((5-chloro-2-isobutoxyphenyl)methanone) | Piperazine | 5-chloro-2-isobutoxyphenyl | Ketone (C=O) | 543.4 | |

| Piperazine-1,4-diylbis(pyridin-4-ylmethanone) | Piperazine | Pyridin-4-yl | Ketone (C=O) | 336.4 | |

| 4-(Dimethylamino)phenylmethanethione | Morpholine | 4-(dimethylamino)phenyl | Thioketone (C=S) | 266.4 | |

| Imatinib Impurity 48 (Piperazine-linked benzamide dimer) | Piperazine | Benzamide-pyrimidine | Amide (CONH) | 873.04 |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino substituents in the target compound enhance electron density on the aromatic rings, contrasting with electron-withdrawing groups (e.g., chloro, isobutoxy) in analogs .

- Thioketone vs.

- Core Heterocycle : Piperazine derivatives generally exhibit higher basicity and aqueous solubility than morpholine analogs due to the additional nitrogen atoms in the piperazine ring .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (C=O/C=S stretch, cm⁻¹) |

|---|---|---|---|

| Piperazine-1,4-diylbis((4-methoxyphenyl)methanone) | 3.54 (br, 8H, piperazine), 6.99–7.40 (aromatic) | 169.6 (C=O), 160.8 (OCH₃) | ~1660–1680 (C=O) |

| 4-(Dimethylamino)phenylmethanethione | 3.6–3.85 (morpholine), 6.6–7.4 (aromatic) | 199.15 (C=S) | ~1200–1250 (C=S) |

| Target Compound (Predicted) | ~3.5 (piperazine), 6.8–7.5 (aromatic), 2.9 (N(CH₃)₂) | ~195–200 (C=S), 45–50 (N(CH₃)₂) | ~1200–1250 (C=S) |

Biological Activity

Piperazine derivatives, including Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione), have garnered significant attention due to their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is characterized by its piperazine core linked to two dimethylaminophenyl groups through a methanethione bridge. The structural features of this compound are crucial for its biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Piperazine derivatives have been shown to possess significant antimicrobial properties. Studies indicate that compounds similar to Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) exhibit activity against a range of bacteria and fungi. For example, a study highlighted that piperazine derivatives can disrupt microbial cell membranes, leading to cell death .

2. Anticancer Properties

Research has demonstrated that piperazine compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies have indicated that Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) may induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth factors .

3. Antiviral Effects

Emerging evidence suggests that piperazine derivatives may also exhibit antiviral properties. Specifically, they have been studied for their ability to inhibit viral replication in various models. The antiviral activity is hypothesized to result from the interference with viral entry or replication processes within host cells .

The biological activity of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) can be attributed to its ability to interact with specific receptors and enzymes in biological systems:

- α-Adrenergic Receptor Modulation : Piperazine derivatives often act as antagonists at α-adrenergic receptors, which can influence neurotransmitter release and vascular tone .

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of piperazine derivatives, Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) was found to significantly reduce the viability of breast cancer cells in vitro. The compound induced apoptosis through mitochondrial pathways, leading researchers to propose it as a potential lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of piperazine compounds against resistant strains of bacteria. The results indicated that Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Summary Table of Biological Activities

| Activity Type | Evidence Level | Mechanism |

|---|---|---|

| Antimicrobial | High | Disruption of microbial membranes |

| Anticancer | Moderate | Induction of apoptosis via caspase activation |

| Antiviral | Emerging | Inhibition of viral replication |

Q & A

Basic: What validated analytical methods are recommended for quantifying Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) in pharmaceutical impurity profiling?

To ensure accurate quantification, high-performance liquid chromatography (HPLC) coupled with UV detection is widely employed, adhering to International Conference on Harmonization (ICH) guidelines for method validation (specificity, linearity, accuracy, precision). For structurally related piperazine dimers, reverse-phase C18 columns with mobile phases combining aqueous buffers (e.g., phosphate, pH 3.0–5.0) and organic modifiers (acetonitrile/methanol) are effective. System suitability tests, including tailing factor (<2.0) and theoretical plates (>2000), are critical . Impurity reference standards should be characterized via NMR and mass spectrometry to confirm identity and purity .

Advanced: How can researchers resolve contradictions in reaction yields during the synthesis of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) under varying catalytic conditions?

Discrepancies in yields often arise from differences in catalyst stability, solvent polarity, or reaction time. For example, montmorillonite K-10 clay catalyzes Willgerodt-Kindler reactions efficiently under microwave irradiation (85% yield in 5–10 minutes) but degrades in prolonged reflux conditions . Methodological adjustments include:

- Catalyst screening : Compare heterogeneous catalysts (e.g., recyclable NMS catalysts) vs. homogeneous bases (e.g., potassium hydride) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance thiocarbonyl group formation but may require inert atmospheres to prevent oxidation .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate bottlenecks .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione)?

- 1H/13C NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for –N–CH2–) and thioketone (C=S) absence of tautomerization (δ ~200 ppm in 13C NMR) .

- IR Spectroscopy : Detect C=S stretches at 1200–1250 cm⁻¹ and dimethylamino N–H bends at ~2800 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with piperazine cleavage .

Advanced: How can the biological activity of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) be systematically evaluated against parasitic targets like Trypanosoma brucei?

- In vitro assays : Use bloodstream-form T. brucei 427 with Alamar Blue viability assays (IC50 determination). Note that weak trypanocidal activity (IC50 >400 µM) may require structural optimization, such as replacing morpholine with piperazine to enhance membrane permeability .

- Cytotoxicity counter-screening : Employ brine shrimp (Artemia salina) lethality tests (LD50) to differentiate general toxicity from selective antiparasitic effects .

- Mechanistic studies : Probe thioredoxin reductase inhibition or thiol-dependent pathways, leveraging the compound’s thioamide reactivity .

Basic: What synthetic routes are most efficient for introducing the (4-(dimethylamino)phenyl)methanethione moiety into piperazine-based scaffolds?

- Multi-component reactions : Utilize piperazine, 4-(dimethylamino)benzaldehyde, and sulfur sources (e.g., Lawesson’s reagent) in one-pot syntheses. Microwave-assisted conditions reduce side-product formation .

- Stepwise coupling : React pre-formed piperazine-1,4-diamine with 4-(dimethylamino)benzoyl chloride, followed by thionation with P4S10 .

Advanced: What strategies improve the recyclability of nano-molten salt (NMS) catalysts in synthesizing piperazine-1,4-diylbis derivatives?

- Catalyst immobilization : Support NMS catalysts on silica or magnetic nanoparticles to enhance recovery. For example, {[1,4-DHPyrazine][C(CN)3]2} retained 95% activity over six cycles in coumarin-thioketone syntheses .

- Solvent compatibility : Use low-viscosity solvents (e.g., acetonitrile) to prevent pore-blocking and maintain catalytic sites accessible .

Basic: How do steric and electronic modifications to the piperazine core influence the compound’s physicochemical properties?

- Steric effects : Bulky substituents (e.g., 4-methylpiperazine) reduce rotational freedom, increasing melting points and crystallinity .

- Electronic effects : Electron-donating groups (e.g., –N(CH3)2) enhance solubility in polar solvents but may reduce logP values, impacting bioavailability .

Advanced: What computational tools predict the metabolic stability of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) in drug development?

- ADMET profiling : Use QikProp or SwissADME to estimate CYP450 inhibition, BBB penetration, and P-gp substrate potential. Piperazine derivatives often show moderate CYP2D6 inhibition, requiring structural tweaks (e.g., fluorination) to mitigate .

- Docking studies : Map interactions with cytochrome P450 isoforms using AutoDock Vina to identify metabolic hotspots .

Basic: What regulatory considerations apply to impurity profiling of piperazine-linked dimers in pharmaceuticals?

- ICH Q3A/B guidelines : Set thresholds for identification (0.1%) and qualification (0.15%) of impurities. Structural analogs (e.g., imatinib dimer impurities) require genotoxicity assessments if alert groups (e.g., aromatic amines) are present .

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions to validate method robustness .

Advanced: How can structure-activity relationship (SAR) studies optimize the antitrypanosomal activity of thioamide-containing piperazines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.